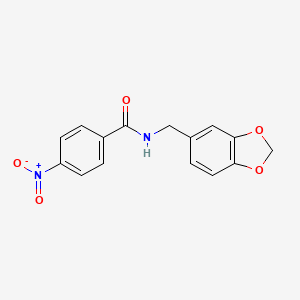

N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

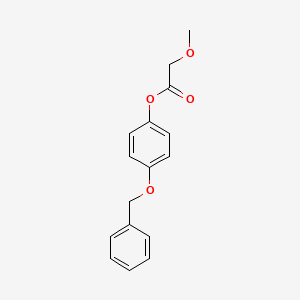

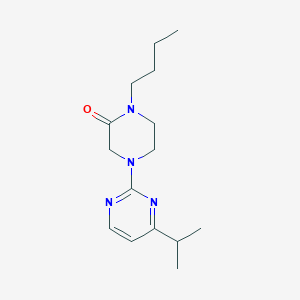

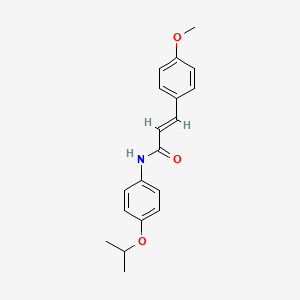

The compound “N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide” is a complex organic molecule. It contains a benzodioxol group (a benzene ring fused with a 1,3-dioxol ring), a nitrobenzamide group (a benzene ring with a nitro group and an amide group), and these two groups are linked by a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could be determined through various analytical techniques .Applications De Recherche Scientifique

Anticancer Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide: and its derivatives have been studied for their potential anticancer properties. A series of compounds with the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth, with some showing promising IC50 values in the nanomolar range .

Antioxidant Properties

Compounds containing the 1,3-benzodioxole ring system, which is present in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide , are known to exhibit antioxidant activities . This property is significant in the context of preventing oxidative stress, which can lead to various chronic diseases, including cancer and neurodegenerative disorders.

Tubulin Polymerization Inhibition

The indole nucleus, a structural motif found in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide , is associated with the inhibition of tubulin polymerization, a mechanism targeted by anticancer agents . By modulating microtubule assembly, these compounds can cause mitotic blockade and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide: can serve as a scaffold for SAR studies to understand the relationship between chemical structure and biological activity . These studies help in identifying the functional groups necessary for the desired biological response and optimizing the compound for better efficacy.

Bioisosteric Replacement

The compound’s structure allows for bioisosteric replacement, where one functional group is replaced with another that has similar physical or chemical properties. This approach is used to improve the pharmacological profile of a compound, such as enhancing its stability or reducing toxicity .

Pharmacophore Development

The benzodioxole moiety in N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide is a common pharmacophore, a part of a molecular structure that is responsible for a particular biological interaction. It can be used to develop new compounds with enhanced biological activity .

Drug Design and Optimization

This compound can be used as a starting point for the design and optimization of new drugs. By modifying its structure, researchers can develop compounds with improved selectivity and potency for various biological targets .

Mechanistic Studies

Further research on N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide can reveal the mechanisms by which it exerts its biological effects. Understanding these mechanisms is crucial for the development of targeted therapies that can effectively treat diseases with minimal side effects .

Mécanisme D'action

Target of Action

Related compounds have been shown to have anticancer activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Related compounds have been found to exhibit good selectivity between cancer cells and normal cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5/c18-15(11-2-4-12(5-3-11)17(19)20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSMAKFJFYGZSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)

![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)

![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)

![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)

![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)

![3,5-dimethyl-N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5683661.png)

![4-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]phenyl acetate](/img/structure/B5683662.png)